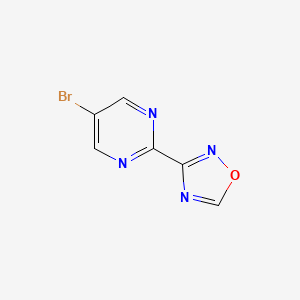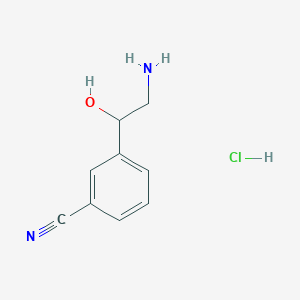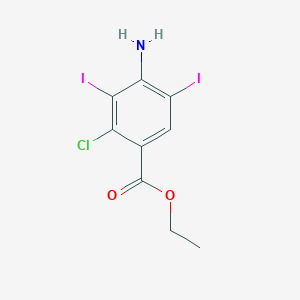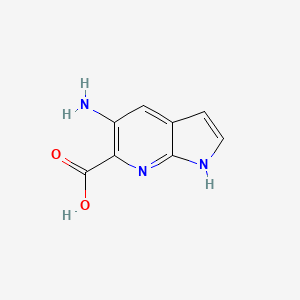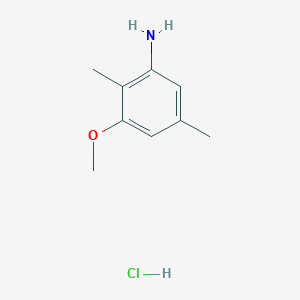
3-Methoxy-2,5-dimethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,5-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 861555-59-1 . It has a molecular weight of 187.67 and its IUPAC name is 3-methoxy-2,5-dimethylaniline hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methoxy-2,5-dimethylaniline hydrochloride is 1S/C9H13NO.ClH/c1-6-4-8 (10)7 (2)9 (5-6)11-3;/h4-5H,10H2,1-3H3;1H . This indicates that the molecule consists of a benzene ring substituted with two methyl groups, an amino group, and a methoxy group. The molecule also forms a salt with a chloride ion .Physical And Chemical Properties Analysis
3-Methoxy-2,5-dimethylaniline hydrochloride is a powder with a melting point of 248-249 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique
Molecular Structure Analysis
- Molecular Structures of Analog Compounds : Studies on compounds similar to 3-Methoxy-2,5-dimethylaniline hydrochloride, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, have been conducted to understand their molecular structures and the intermolecular hydrogen bonding they exhibit, which can have implications for material science and chemical synthesis (Ajibade & Andrew, 2021).
Synthetic Applications
- Synthesis of Carbazomycin B : Research involving the synthesis of N-methoxycarbonyl-3-acetoxy-2-iodo-4-methoxy-5,6-dimethylaniline, a compound structurally related to 3-Methoxy-2,5-dimethylaniline hydrochloride, has been instrumental in the synthesis of complex molecules like carbazomycin B, showcasing the compound's role in pharmaceutical synthesis (Crich & Rumthao, 2004).
Chemical Reaction Studies
- Photochemical Reactions : Studies on related compounds, such as 2-(4-N,N-dimethylaminophenyl) heterocycles, show the importance of 3-Methoxy-2,5-dimethylaniline hydrochloride analogs in photochemical reactions, potentially useful in developing new photoreactive materials or chemical processes (Guizzardi et al., 2000).
Material Science Applications
- Crystal Structures of Related Compounds : Research on the crystal structures of compounds like 2,5-dimethylanilinium 4-hydroxybenzoate, closely related to 3-Methoxy-2,5-dimethylaniline hydrochloride, can inform material science, particularly in understanding the properties of new crystalline materials (Mani et al., 2016).
Pharmaceutical Chemistry
- Inhibitors Synthesis : The synthesis of complex inhibitors like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, which uses related compounds, highlights the role of 3-Methoxy-2,5-dimethylaniline hydrochloride in pharmaceutical chemistry (Hutchinson et al., 2009).
Flavor and Fragrance Industry
- Identification in Berries and Fruits : Compounds like 2,5-dimethyl-4-methoxy-3(2H)-furanone, structurally related to 3-Methoxy-2,5-dimethylaniline hydrochloride, have significant roles in the flavor and fragrance industry, particularly in the aroma profiles of various fruits and berries (Kallio, 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-methoxy-2,5-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-8(10)7(2)9(5-6)11-3;/h4-5H,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDAUACVWJIZJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,5-dimethylaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

